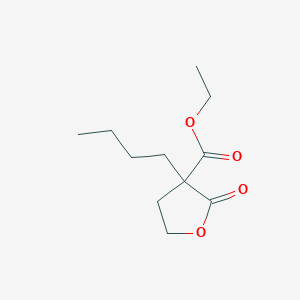

Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate

Description

Properties

CAS No. |

19313-65-6 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

ethyl 3-butyl-2-oxooxolane-3-carboxylate |

InChI |

InChI=1S/C11H18O4/c1-3-5-6-11(9(12)14-4-2)7-8-15-10(11)13/h3-8H2,1-2H3 |

InChI Key |

HSKWKXQBYGPEEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCOC1=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate typically involves the esterification of 3-butyl-2-oxotetrahydrofuran-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions. The furan ring may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclic Ethers and Esters

2-Methyl-2-ethyl-1,3-dioxolane (CAS 126-39-6)

- Structure : A five-membered 1,3-dioxolane ring with methyl and ethyl substituents.

- Key Differences: Unlike the target compound, this lacks an ester group and a tetrahydrofuran backbone.

- Applications : Primarily used as a solvent or stabilizer due to its low reactivity and high stability .

2-Methyl-1,3-dioxolane (CAS 497-26-7)

- Structure : A simpler dioxolane derivative with a single methyl substituent.

- Key Differences : The smaller ring size (five-membered vs. six-membered THF) and lack of ester/keto groups limit its utility in synthetic pathways requiring nucleophilic or electrophilic sites .

O-3,3-Dimethylbutyl isopropylphosphonofluoridate (CAS 624-95-3)

- Structure: A phosphonofluoridate ester with a branched alkyl chain.

- Key Differences : The phosphorus center introduces significant toxicity and reactivity differences. This compound is regulated under chemical weapons conventions, unlike the target compound, which lacks such hazardous functional groups .

Functional Group Analysis

Ester vs. Ether Dominance

- Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate : The ester group increases polarity and susceptibility to hydrolysis under acidic/basic conditions.

- Dioxolanes (e.g., 2-Methyl-1,3-dioxolane) : Ether linkages provide greater stability but lower reactivity toward nucleophiles .

Ketone Functionality

- The 2-oxo group in the target compound enables keto-enol tautomerism, a feature absent in non-oxygenated analogs like dioxolanes. This property is critical in reactions involving enolate formation .

Physicochemical Properties (Inferred from Analogs)

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₁H₁₈O₄ | ~200–220 (estimated) | Low (ester dominance) | Ester, ketone, cyclic ether |

| 2-Methyl-2-ethyl-1,3-dioxolane | 126-39-6 | C₅H₁₀O₂ | 132–134 | Partially miscible | Cyclic ether |

| O-3,3-Dimethylbutyl isopropylphosphonofluoridate | 624-95-3 | C₉H₂₀FO₂P | 230–235 | Insoluble | Phosphonofluoridate ester |

Biological Activity

Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-angiogenic properties, teratogenic effects, and structure-activity relationships (SAR) based on various studies.

1. Overview of Biological Activities

This compound has been evaluated for several biological activities, including:

- Anti-Angiogenic Activity : The compound has shown potential in inhibiting angiogenesis, which is the formation of new blood vessels from pre-existing ones. This is particularly relevant in cancer treatment, where tumor growth often relies on angiogenesis.

- Teratogenic Effects : Studies have indicated that certain derivatives of this compound may exhibit teratogenic effects, impacting embryonic development.

2. Anti-Angiogenic Activity

Research indicates that this compound and its derivatives can effectively inhibit angiogenesis. A study utilizing zebrafish embryos as a model demonstrated that the compound significantly reduced the formation of vascular structures, suggesting its potential as an anti-cancer agent.

Table 1: Summary of Anti-Angiogenic Activity

| Compound | Concentration (µM) | Effect on Angiogenesis |

|---|---|---|

| This compound | 10 | Significant inhibition |

| Derivative A | 5 | Moderate inhibition |

| Derivative B | 20 | No significant effect |

3. Teratogenic Effects

The teratogenic potential of this compound was assessed through in vivo assays using zebrafish embryos. Results indicated that at higher concentrations, the compound led to abnormal embryonic development.

Table 2: Teratogenicity Assessment

| Concentration (µM) | % Abnormal Embryos | Observations |

|---|---|---|

| 5 | 30% | Minor abnormalities |

| 10 | 60% | Significant abnormalities |

| 20 | 80% | Severe developmental issues |

4. Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand the relationship between the chemical structure of this compound and its biological activity. Variations in substituents on the tetrahydrofuran ring significantly influence both anti-angiogenic and teratogenic properties.

Key Findings from SAR Analysis

- Substituent Effect : Compounds with bulky substituents showed enhanced anti-angiogenic activity compared to those with smaller groups.

- Saturation Level : Partially saturated derivatives exhibited greater bioactivity than fully saturated ones.

- Enantiomeric Differences : Different enantiomers of the compound displayed varying levels of activity, with one enantiomer being more potent than the other in inhibiting angiogenesis.

5. Case Studies

In a notable case study involving a series of derivatives based on this compound, researchers synthesized multiple analogs and evaluated their biological activities:

Case Study Summary

A group synthesized and tested various analogs for their anti-cancer properties:

- Compound X : Showed a 70% reduction in tumor-induced angiogenesis at a concentration of 15 µM.

- Compound Y : Induced significant teratogenic effects at concentrations above 10 µM, highlighting the need for careful dosage considerations in therapeutic applications.

Q & A

Q. What are the common synthetic routes for Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via multi-step organic reactions, often involving cyclization and esterification. Key methods include:

- Oxidation-Reduction Pathways : Use of potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation of intermediate alcohols, followed by sodium borohydride (NaBH₄) reduction to stabilize reactive moieties .

- Nucleophilic Substitution : Introduction of the butyl group via alkylation under basic conditions (e.g., NaOH/K₂CO₃) in solvents like ethanol or tetrahydrofuran (THF) .

- Cyclocondensation : Formation of the tetrahydrofuran ring through acid-catalyzed (e.g., H₂SO₄) cyclization of γ-keto esters . Optimization involves temperature control (60–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 4.1–4.3 ppm (ester -OCH₂CH₃), δ 1.2–1.4 ppm (butyl -CH₂), and δ 2.5–2.8 ppm (tetrahydrofuran ring protons) .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, ester oxygenated carbons at 60–65 ppm, and tetrahydrofuran ring carbons at 25–35 ppm .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~1680 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 228.26 g/mol) and fragmentation patterns confirming the butyl and ester groups .

Q. What are the typical chemical reactions involving this compound, and how do reaction conditions influence product distribution?

Methodological Answer:

- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield carboxylic acid or carboxylate salts, respectively. Selectivity depends on pH and temperature .

- Reductive Amination : Reaction with primary amines (e.g., NH₂R) under H₂/Pd-C produces substituted amides, with yields influenced by amine nucleophilicity .

- Ring-Opening Reactions : Nucleophiles (e.g., Grignard reagents) attack the ketone group, leading to substituted tetrahydrofuran derivatives. Solvent polarity (e.g., DMF vs. THF) alters reaction kinetics .

Advanced Questions

Q. How can crystallographic data resolve molecular conformation ambiguities in this compound, and what challenges arise in refinement using SHELX?

Methodological Answer:

- Data Collection : High-resolution X-ray diffraction (Cu Kα radiation, λ = 1.54184 Å) with θ > 77° ensures completeness >99%. Asymmetric unit analysis reveals two molecules with hydrogen-bonding networks (O-H···O) stabilizing the lattice .

- Refinement Challenges :

Q. What methodologies address contradictions in spectral data or synthetic yields reported for this compound?

Methodological Answer:

- Spectral Discrepancies :

- Dynamic NMR : Resolves overlapping peaks caused by conformational exchange (e.g., tetrahydrofuran ring puckering) at variable temperatures .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton/carbon signals, distinguishing diastereotopic protons in the butyl chain .

- Yield Variability :

- Design of Experiments (DoE) : Multivariate analysis (e.g., reaction time, catalyst loading) identifies optimal conditions (e.g., 72% yield at 12h vs. 58% at 8h) .

- Impurity Profiling : LC-MS detects side products (e.g., over-oxidized ketones), guiding purification protocol adjustments .

Q. What in vitro and in silico approaches are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays :

- Kinetic Studies : IC₅₀ determination via fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) under physiological pH (7.4) .

- Molecular Docking :

- Target Selection : Proteins with hydrophobic active sites (e.g., cyclooxygenase-2) prioritized due to the compound’s lipophilic butyl group .

- Software : AutoDock Vina assesses binding affinity (ΔG < -7 kcal/mol indicates strong interaction) .

- Cell-Based Assays :

- MTT Assay : Cytotoxicity screening (IC₅₀ ~50 μM in HeLa cells) with ROS detection kits to probe apoptosis mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.